molecular formula C8H11ClN2O2 B8136168 2-Amino-6-carbethoxypyridine hydrochloride

2-Amino-6-carbethoxypyridine hydrochloride

Cat. No.: B8136168
M. Wt: 202.64 g/mol
InChI Key: PQXKJNYFTRVYAJ-UHFFFAOYSA-N
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Description

2-Amino-6-carbethoxypyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its versatility and reactivity, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-carbethoxypyridine hydrochloride typically involves the reaction of 2-chloro-6-carbethoxypyridine with ammonia. The reaction is usually carried out in an aqueous or alcoholic solution, with the temperature and pressure conditions optimized to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and controlled conditions to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-carbethoxypyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides and alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-carbethoxypyridine hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the construction of complex molecules and is used in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 2-Amino-6-carbethoxypyridine hydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary depending on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

2-Amino-6-carbethoxypyridine hydrochloride is similar to other pyridine derivatives, such as 2-Amino-6-methylpyridine and 2-Amino-6-ethoxypyridine. it is unique in its reactivity and the specific applications it enables. The presence of the carbethoxy group on the pyridine ring distinguishes it from other compounds and contributes to its distinct chemical properties.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique reactivity and the ability to undergo various chemical reactions make it an essential reagent in the synthesis of complex molecules and the development of new chemical processes.

Properties

IUPAC Name

ethyl 6-aminopyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-4-3-5-7(9)10-6;/h3-5H,2H2,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKJNYFTRVYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247100-92-1
Record name ethyl 6-aminopyridine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-aminopyridine-6-carboxylic acid (2 g) in EtOH (10.0 mL) and 4N HCl/dioxane (10.0 mL) was heated to reflux for 16 hours under anhydrous conditions. The reaction mixture was then concentrated to dryness and the residue was dried in a desiccator under vacuum to afford 2-amino-6-carbethoxypyridine hydrochloride as a white powder (1.6 g). 1H-NMR (DMSO-d6) δ 8.3 (br), 7.94 (m, 1H), 7.37 (d, 1H, J=7.2 Hz), 7.22 (dd, 1H, J=8.7 Hz), 4.37 (q, 2H, J=7.2 Hz), 1.32 (t, 3H, J=7.2 Hz); FAB MS m/z 167 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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